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Compound of Interest

Compound Name: 896683-84-4 (Racemate)

CAS No.: 896683-78-6

Cat. No.: B1489517

Get Quote

Executive Summary & Analytical Strategy
Subject Identity: CAS 896683-84-4 refers to Osimertinib (free base), also known as AZD9291.

It is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to irreversibly bind to the

EGFR T790M mutation.[1][2][3][4]

The Analytical Challenge: The critical quality attribute (CQA) of Osimertinib is the integrity of its

acrylamide "warhead" (the Michael acceptor). This moiety is responsible for the covalent

cysteine binding that defines the drug's efficacy. However, this same feature makes the

molecule susceptible to hydrolysis and polymerization. Therefore, analytical protocols must be

designed not just for purity, but to specifically detect "warhead-compromised" degradants (e.g.,

des-acryloyl impurities or dimers).

Core Analytical Workflow: The following diagram outlines the logical flow for full

characterization, moving from bulk identification to stability profiling.
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Figure 1: Integrated analytical workflow for Osimertinib characterization, prioritizing structural

confirmation before quantitative profiling.

Physicochemical Profile & Method Design
Before attempting chromatographic separation, one must understand the molecule's behavior

in solution. Osimertinib is amphiphilic with ionizable centers that dictate buffer selection.
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Property Value Analytical Implication

Molecular Formula C₂₈H₃₃N₇O₂ Monoisotopic Mass: 499.27 Da

pKa (Basic) ~9.5 (Aliphatic amine)

Requires high pH buffers (pH >

10) or acidic buffers (pH < 3) to

suppress tailing.

pKa (Weak Base) ~4.4 (Aniline)

Secondary ionization site;

affects retention in mid-pH

ranges.

LogP ~4.5

Highly lipophilic; requires high

% organic modifier (ACN) for

elution.

Solubility DMSO, Methanol

Poor water solubility. Diluents

must contain >50% organic

solvent.

UV Max 268 nm
Primary detection wavelength

for HPLC assays.

Protocol 1: Stability-Indicating HPLC-UV Method
Objective: Quantify Osimertinib purity and detect key degradants (N-oxide, Des-methyl, and

Acrylamide hydrolysis products).

Expert Insight: Standard C18 methods often fail to resolve the des-acryloyl impurity because it

is structurally very similar to the parent. We utilize an Ammonium Acetate buffer system.[5]

Although phosphate buffers offer better pH stability, they are incompatible with downstream MS

detection. Acetate provides a volatile, MS-compatible alternative that maintains sufficient ionic

strength to mask silanol interactions with the basic amine tail of Osimertinib.

Method parameters
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

Column: Phenomenex Kinetex C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

Why? The XBridge technology resists high pH degradation if basic mobile phases are used.
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Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8 or unadjusted).

Mobile Phase B: Acetonitrile (100%).

Flow Rate: 1.0 mL/min.[6]

Column Temp: 30°C.

Detection: 268 nm (Primary), 210 nm (Impurity check).

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B Rationale

0.0 90 10 Initial equilibration.

2.0 90 10
Hold to elute polar

degradants.

15.0 30 70
Shallow gradient to

resolve isomers.

20.0 10 90

Column wash

(lipophilic

contaminants).

25.0 90 10 Re-equilibration.

Self-Validating Criteria (System Suitability)
Tailing Factor (T): Must be < 1.5. If T > 1.5, increase buffer ionic strength or check column

age.

Resolution (Rs): > 2.0 between Osimertinib and nearest impurity (usually the N-oxide).

Precision: RSD of 6 replicate injections < 1.0%.

Protocol 2: High-Sensitivity LC-MS/MS Bioanalysis
Objective: Quantify Osimertinib in plasma or complex matrices (PK/PD studies).
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Expert Insight: Osimertinib ionizes strongly in ESI(+) mode due to the terminal dimethylamine

group. However, the fragmentation pattern is unique. The transition m/z 500.3 → 72.1 is the

most sensitive (quantifier) but can be non-specific in dirty matrices because m/z 72 is a

common amine fragment. We recommend monitoring a second transition (m/z 500.3 → 455.2)

as a qualifier to ensure specificity.

Mass Spectrometry Parameters
Ionization: Electrospray Ionization (ESI) Positive.[2]

Scan Mode: Multiple Reaction Monitoring (MRM).

Precursor Ion: [M+H]⁺ = 500.3 m/z.

MRM Transitions Table
Transition
Type

Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Structural
Origin

Quantifier 500.3 72.1 ~35

Cleavage of

dimethylamine

tail

Qualifier 1 500.3 455.2 ~25

Loss of

dimethylamine

(-45 Da)

Qualifier 2 500.3 442.2 ~40

Loss of

acrylamide

moiety

Fragmentation Logic Diagram
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Figure 2: ESI(+) Fragmentation pathway for Osimertinib. The m/z 72 fragment is high intensity

but low specificity; m/z 455 retains the core structure.

Protocol 3: Structural Confirmation (NMR)
Objective: Verify the presence of the acrylamide double bond (critical for covalent binding).

Protocol:

Solvent: Dissolve 10 mg of Osimertinib in 0.6 mL DMSO-d6. Note: Avoid CDCl3 as the free

base may aggregate or degrade slowly due to trace acidity in chloroform.

Instrument: 400 MHz (or higher) NMR.

Key Diagnostic Signals (1H NMR):

Acrylamide Protons: Look for the characteristic dd/d signals in the 5.7 – 6.7 ppm region.

Disappearance or shifting of these peaks indicates polymerization or hydrolysis.

Indole NH: Broad singlet around 10-11 ppm.

Dimethylamine: Singlet (6H) around 2.2 – 2.3 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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